molecular formula C15H12N2S B14645459 Quinoxaline, 2-(4-(methylthio)phenyl)- CAS No. 53066-80-1

Quinoxaline, 2-(4-(methylthio)phenyl)-

Cat. No.: B14645459
CAS No.: 53066-80-1
M. Wt: 252.3 g/mol
InChI Key: FTPYEGSDQHXEHH-UHFFFAOYSA-N
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Description

Quinoxaline, 2-(4-(methylthio)phenyl)- is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. . The compound 2-(4-(methylthio)phenyl)-quinoxaline is of particular interest due to its unique structural features and potential biological activities.

Preparation Methods

The synthesis of quinoxaline derivatives typically involves the condensation of ortho-phenylenediamine with 1,2-dicarbonyl compounds . For the specific synthesis of 2-(4-(methylthio)phenyl)-quinoxaline, the following methods are commonly used:

Chemical Reactions Analysis

Quinoxaline, 2-(4-(methylthio)phenyl)- undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial agent.

    Medicine: Quinoxaline derivatives, including 2-(4-(methylthio)phenyl)-quinoxaline, have been investigated for their anticancer properties.

    Industry: The compound is used in the development of new materials, including dyes and polymers.

Mechanism of Action

The biological activity of quinoxaline, 2-(4-(methylthio)phenyl)- is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death . Additionally, it can generate reactive oxygen species, causing oxidative stress and damage to cellular components .

Comparison with Similar Compounds

Quinoxaline, 2-(4-(methylthio)phenyl)- is unique compared to other quinoxaline derivatives due to the presence of the methylthio group. This group enhances the compound’s lipophilicity, allowing for better cell membrane penetration and increased biological activity . Similar compounds include:

Properties

CAS No.

53066-80-1

Molecular Formula

C15H12N2S

Molecular Weight

252.3 g/mol

IUPAC Name

2-(4-methylsulfanylphenyl)quinoxaline

InChI

InChI=1S/C15H12N2S/c1-18-12-8-6-11(7-9-12)15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3

InChI Key

FTPYEGSDQHXEHH-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2

Origin of Product

United States

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